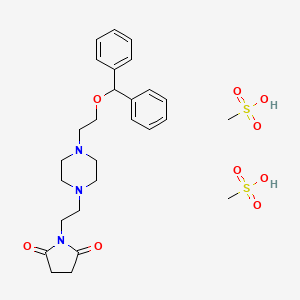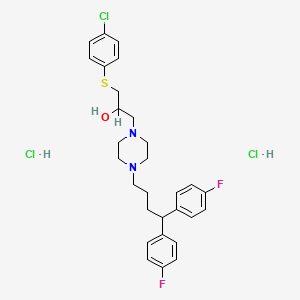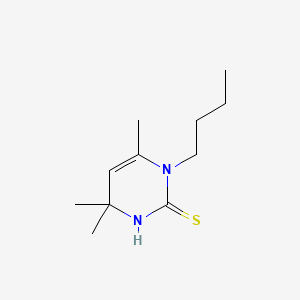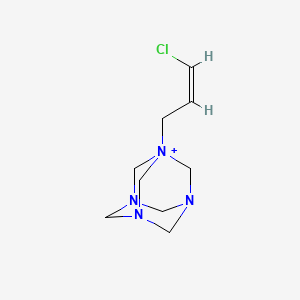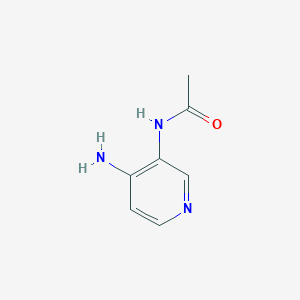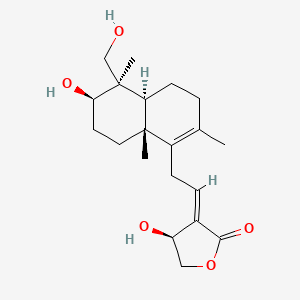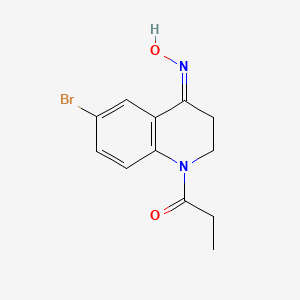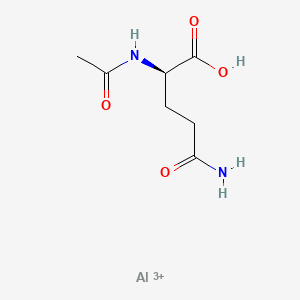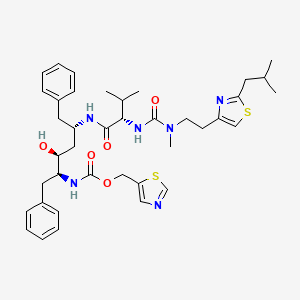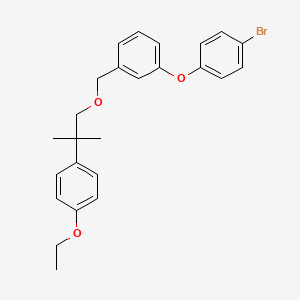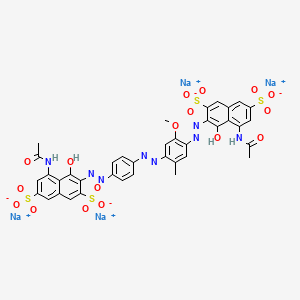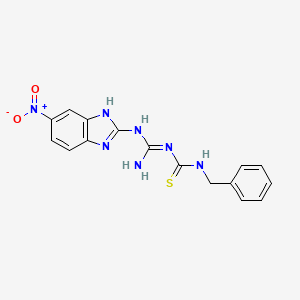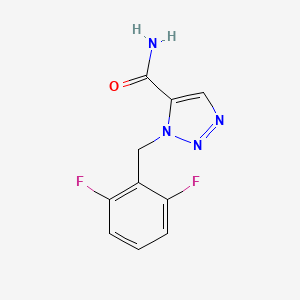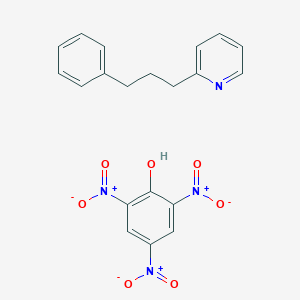
2-(3-Phenylpropyl)pyridine 2,4,6-trinitrophenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Phenylpropyl)pyridine 2,4,6-trinitrophenolate is a complex organic compound with a unique structure that combines a pyridine ring with a phenylpropyl group and a trinitrophenolate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylpropyl)pyridine 2,4,6-trinitrophenolate typically involves the reaction of 2-(3-Phenylpropyl)pyridine with 2,4,6-trinitrophenol under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the trinitrophenolate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Phenylpropyl)pyridine 2,4,6-trinitrophenolate can undergo various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro groups in the trinitrophenolate moiety can be reduced to amines.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products
Oxidation: Formation of phenylpropyl ketones or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-Phenylpropyl)pyridine 2,4,6-trinitrophenolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Phenylpropyl)pyridine 2,4,6-trinitrophenolate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes and receptors, modulating their activity. The trinitrophenolate moiety can interact with electron-rich sites, while the pyridine ring can participate in hydrogen bonding and π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Phenylpropyl)pyridine: Lacks the trinitrophenolate moiety, resulting in different chemical properties and reactivity.
2,4,6-Trinitrophenol (Picric Acid): Contains the trinitrophenolate moiety but lacks the pyridine and phenylpropyl groups.
Uniqueness
2-(3-Phenylpropyl)pyridine 2,4,6-trinitrophenolate is unique due to its combination of a pyridine ring, phenylpropyl group, and trinitrophenolate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
2110-17-0 |
|---|---|
Molekularformel |
C20H18N4O7 |
Molekulargewicht |
426.4 g/mol |
IUPAC-Name |
2-(3-phenylpropyl)pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C14H15N.C6H3N3O7/c1-2-7-13(8-3-1)9-6-11-14-10-4-5-12-15-14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-5,7-8,10,12H,6,9,11H2;1-2,10H |
InChI-Schlüssel |
MRLFYPJUZFKRTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC2=CC=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


